molecular formula C17H16N2O2S B7065937 N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide

N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide

Cat. No.: B7065937
M. Wt: 312.4 g/mol
InChI Key: ATQZRHYUEYYPBG-UHFFFAOYSA-N
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Description

N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, an ethyl group, a thiophene ring, a benzofuran ring, and an acetamide group

Properties

IUPAC Name

N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-15-7-13(8-18)17(22-15)19-16(20)6-11-3-4-12-9-21-10-14(12)5-11/h3-5,7H,2,6,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQZRHYUEYYPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2=CC3=C(COC3)C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the cyano and ethyl groups are introduced through electrophilic substitution reactions.

    Synthesis of the Benzofuran Ring: The benzofuran moiety can be synthesized via cyclization reactions involving phenol derivatives and suitable aldehydes or ketones.

    Coupling Reaction: The thiophene and benzofuran intermediates are then coupled using a suitable linker, such as an acetamide group, through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions (e.g., acidic or basic medium).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5-methylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide
  • N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-4-yl)acetamide
  • N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-6-yl)acetamide

Uniqueness

N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity, binding affinity, and overall properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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